3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and substituted with cyclopropyl and fluoromethylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3,6-DICYCLOPROPYL-N~4~-(3-FLUORO-4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1H-Pyrazolo[3,4-b]pyridines
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical and biological properties
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(3-fluoro-4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18FN3O2/c1-10-2-7-13(8-15(10)21)22-19(25)14-9-16(11-3-4-11)23-20-17(14)18(24-26-20)12-5-6-12/h2,7-9,11-12H,3-6H2,1H3,(H,22,25) |
InChI Key |
ZBEZTXGJYWPYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5)F |
Origin of Product |
United States |
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